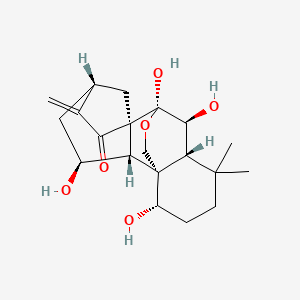

Lasiodonin

説明

特性

IUPAC Name |

(1S,2S,3S,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVWYILWVYNUAJ-AGVOTIIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources and Extraction of Lasiodonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lasiodonin, a bioactive diterpenoid compound of significant interest in pharmaceutical research. We will explore its primary natural sources, detail various extraction and purification methodologies, and present the underlying biological pathways it modulates. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and quantitative data to aid in research and development efforts.

Natural Sources of this compound

This compound, often referred to as Oridonin (B1677485), is an ent-kaurane diterpenoid primarily isolated from plants of the Isodon (formerly Rabdosia) genus, which belongs to the Lamiaceae family.[1][2]

-

Primary Source: The most significant and widely studied natural source of this compound is Rabdosia rubescens (Hemsl.) H.Hara .[1][3] This perennial herb, also known by its Chinese name "Donglingcao," is predominantly found in the northern provinces of China.[1][4] It has a long history of use in traditional Chinese medicine for treating conditions such as inflammation and various cancers.[1][5][6] The aerial parts of the plant, including the leaves and stems, are the primary materials used for extraction.[1][5]

-

Other Sources: While Rabdosia rubescens is the principal source, other species within the Isodon genus also contain this compound, although often in lower concentrations. The genus comprises over 150 species, many of which are rich in diterpenoids and triterpenoids.[1][2]

The concentration of this compound in Rabdosia rubescens can be influenced by various factors, including the geographical location of cultivation, harvest time, and the specific part of the plant being analyzed.

Extraction Methodologies for this compound

The extraction of this compound from its plant matrix is a critical step that dictates the yield and purity of the final product. A variety of methods have been developed, ranging from conventional solvent extraction to more advanced, technology-assisted techniques.

Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored over traditional methods such as maceration or Soxhlet extraction.[7] These advanced methods can significantly reduce extraction time and solvent consumption while improving efficiency.[8] Supercritical Fluid Extraction (SFE) using CO2 is another effective, albeit more complex, method.[9]

The choice of solvent is a crucial parameter, with polarity playing a key role. Ethanol is a commonly used solvent, and its concentration is often optimized to maximize yield.[4][10]

The efficiency of different extraction methods can be compared based on the yield of this compound obtained from the raw plant material. The table below summarizes quantitative data from various studies.

| Extraction Method | Plant Material | Key Parameters | Yield of this compound (mg/g of raw material) | Reference |

| Ultrasound-Assisted Extraction (UAE) | Rabdosia rubescens | Ethanol Concentration: 75.9%, Time: 35.7 min, Solid/Liquid Ratio: 1:32.6 (g/mL) | 4.23 | [10][11] |

| Hyphenated Ultrasound-Assisted Supercritical CO2 (HSC-CO2) | Rabdosia rubescens | Temperature: 305.15 K - 342.15 K, Pressure: 11.5 - 33.5 MPa | Fictitious Solubilities: 2.13 × 10⁻⁶ to 10.09 × 10⁻⁶ (mole fraction) | [9] |

| Conventional Solvent Extraction (for crude extract) | Rabdosia rubescens | Ethanol | Not specified for pure this compound, but used for initial crude extraction prior to purification. | [12] |

Detailed methodologies are essential for the replication and optimization of extraction processes. Below are protocols for key extraction techniques.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on the optimized parameters determined through Response Surface Methodology (RSM).[4][10]

-

Sample Preparation:

-

Extraction Procedure:

-

Post-Extraction Processing:

-

After extraction, filter the mixture to separate the extract from the solid plant residue.

-

The resulting filtrate is the crude this compound extract.

-

This crude extract can then be concentrated (e.g., using a rotary evaporator) and prepared for purification.

-

Protocol 2: General Supercritical Fluid Extraction (SFE)

This protocol outlines the general steps for SFE, which can be combined with ultrasonication.[9]

-

Sample Preparation:

-

Prepare finely ground, dried Rabdosia rubescens powder as described for UAE.

-

Pack the powdered material into the extraction vessel of the SFE system.

-

-

Extraction Procedure:

-

Set the system parameters. The temperature may range from 305 K to 342 K, and the pressure from 11.5 to 33.5 MPa.[9]

-

Pump supercritical CO2 (often with a co-solvent like ethanol) through the extraction vessel.

-

If using a hyphenated technique, apply ultrasound to the extraction vessel during the process to enhance efficiency.[9]

-

-

Collection:

-

The extracted this compound is separated from the supercritical fluid in a separator vessel by reducing the pressure and/or temperature.

-

The collected extract can then be further purified.

-

The following diagram illustrates a general workflow for the extraction and purification of this compound.

Purification Techniques

Following initial extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound to a high degree of purity.

-

Column Chromatography: A common initial purification step involves silica (B1680970) gel column chromatography. The crude extract is loaded onto the column and eluted with a solvent mixture, such as light petroleum and acetone, to separate compounds based on their polarity.[12]

-

Counter-Current Chromatography (CCC): CCC is a highly effective liquid-liquid partition chromatography technique for purifying natural products. For this compound, a two-phase solvent system like n-hexane/ethyl acetate/methanol (B129727)/water (e.g., in a 1:2:1:2 ratio) can be used. This method has been shown to yield this compound with over 97% purity from a crude sample in a single step.[12]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used as a final polishing step to achieve very high purity (≥98%). An ODS-C18 column with a mobile phase like methanol and phosphoric acid solution is a common setup for the analysis and purification of this compound.[15]

Biological Activity and Key Signaling Pathways

This compound exhibits a wide range of pharmacological properties, with its anti-tumor and anti-inflammatory effects being the most extensively studied.[3] These biological activities are mediated through its interaction with various cellular signaling pathways.

One of the key pathways modulated by this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor involved in inflammation and cancer progression.[5][6] this compound has been shown to inhibit this pathway, thereby reducing the expression of inflammatory and pro-survival genes.[5]

The diagram below illustrates a simplified representation of the NF-κB signaling pathway and the inhibitory action of this compound.

References

- 1. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]

- 2. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Genomic and in vivo evidence of synergy of a herbal extract compared to its most active ingredient: Rabdosia rubescens vs. oridonin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genomic and in vivo evidence of synergy of a herbal extract compared to its most active ingredient: Rabdosia rubescens vs. oridonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Production of oridonin-rich extracts from Rabdosia rubescens using hyphenated ultrasound-assisted supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Isolating Lasiodonin: A Technical Guide to Purification from Rabdosia Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation and purification of Lasiodonin, a bioactive ent-kaurane diterpenoid, from plants of the Rabdosia genus, primarily Rabdosia rubescens (formerly known as Isodon rubescens). This compound, also referred to as Oridonin, has garnered significant scientific interest for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and pro-apoptotic effects.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows to aid researchers in the efficient extraction and purification of this promising natural compound.

Extraction of Crude this compound

The initial step in obtaining this compound involves its extraction from the dried aerial parts of Rabdosia species. Various techniques have been developed to maximize the yield and efficiency of this process.

Conventional Solid-Liquid Extraction

A common and established method for extracting this compound is solid-liquid extraction using organic solvents. Ethanol (B145695) is frequently employed due to its effectiveness in solubilizing diterpenoids.

Experimental Protocol:

-

Plant Material Preparation: The dried aerial parts of Rabdosia rubescens are ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Maceration: The powdered plant material is soaked in an ethanol-water solution. A study optimized this process and found that an 80% ethanol concentration with a liquid-to-solid ratio of 12 mL/g for 75 minutes resulted in a high yield.[3]

-

Extraction: The mixture is typically subjected to heat-reflux or maceration at room temperature with agitation for a specified duration.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Advanced Extraction Techniques

To enhance extraction efficiency and reduce solvent consumption, more advanced methods have been explored.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular components. Optimal conditions for UAE of this compound from R. rubescens have been reported as an ethanol concentration of 75.9%, an extraction time of 35.7 minutes, and a solid-to-liquid ratio of 1:32.6, yielding 4.23 mg/g of Oridonin.[4]

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction.

-

Supercritical Fluid Extraction (SFE): Supercritical CO2 (SC-CO2) extraction, sometimes assisted by ultrasound, offers a green alternative to organic solvents. The solubility of Oridonin in SC-CO2 has been measured at temperatures from 305.15 K to 342.15 K and pressures from 11.5 to 33.5 MPa.[5]

The general workflow for the extraction of this compound can be visualized as follows:

Caption: General workflow for the extraction of crude this compound.

Purification of this compound

The crude extract contains a complex mixture of compounds, including pigments, flavonoids, and other diterpenoids. Therefore, a multi-step purification process is necessary to isolate this compound with high purity.

Column Chromatography

Column chromatography is a fundamental technique for the separation of compounds from the crude extract. Silica (B1680970) gel is a commonly used stationary phase.

Experimental Protocol:

-

Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., light petroleum or n-hexane).

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of light petroleum and acetone (B3395972) or n-hexane and ethyl acetate.

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pooling and Concentration: Fractions containing pure or enriched this compound are pooled and the solvent is evaporated to yield a partially purified product.

Counter-Current Chromatography (CCC)

Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus minimizing the risk of sample decomposition. A preparative CCC method has been successfully applied for the purification of Oridonin.

Experimental Protocol:

-

Solvent System Selection: A suitable two-phase solvent system is selected. For Oridonin, a system composed of n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) has been reported to be effective.

-

CCC Instrument Preparation: The CCC coil is filled with the stationary phase (the lower phase of the solvent system).

-

Sample Injection: The partially purified sample (from column chromatography) is dissolved in a mixture of the stationary and mobile phases and injected into the CCC instrument.

-

Elution and Fractionation: The mobile phase (the upper phase of the solvent system) is pumped through the coil, and the eluent is collected in fractions.

-

Analysis and Recovery: Fractions are analyzed by HPLC, and those containing high-purity this compound are combined and concentrated. This single-step CCC separation can yield Oridonin with a purity of 97.8% from a crude sample.

The purification workflow can be visualized as follows:

Caption: A typical purification workflow for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the extraction and purification of this compound.

Table 1: Extraction Parameters and Yields

| Extraction Method | Plant Species | Solvent System | Key Parameters | Yield | Reference |

| Solid-Liquid | Rabdosia rubescens | 80% Ethanol | Liquid-to-solid ratio: 12 mL/g; Time: 75 min | 9.6% (of dry weight) | |

| Ultrasound-Assisted | Rabdosia rubescens | 75.9% Ethanol | Solid-to-liquid ratio: 1:32.6; Time: 35.7 min | 4.23 mg/g | |

| Microwave-Assisted | Rabdosia serra | 95% Ethanol | Solid-to-liquid ratio: 1:60 g/mL; Power: 464 W; Time: 350 s | Not specified | |

| Supercritical CO2 | Rabdosia rubescens | Supercritical CO2 | Temp: 305.15-342.15 K; Pressure: 11.5-33.5 MPa | Solubility data |

Table 2: Purification Parameters and Purity

| Purification Step | Stationary/Solvent System | Input | Output Purity | Recovery/Yield | Reference |

| Column Chromatography | Silica gel; light petroleum/acetone | Crude Extract | Partially Purified | Not specified | |

| Counter-Current Chromatography | n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) | 200 mg crude sample | 97.8% | 120 mg |

Analytical Methods for Quantification and Characterization

Accurate quantification and structural confirmation of this compound are crucial for quality control and further research.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the quantification of this compound.

Typical HPLC Conditions:

-

Column: ODS-C18 (150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol-water or Methanol-0.3% phosphoric acid mixtures. A common ratio is 40:60 (methanol:0.3% phosphoric acid).

-

Detection Wavelength: 238 nm or 239 nm

-

Purity Determination: The purity of isolated this compound can be determined by HPLC, with reports of achieving over 99% purity.

Structural Elucidation

The chemical structure of the purified this compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are employed to elucidate the detailed chemical structure of the molecule.

The logical relationship for the analysis and characterization of this compound is depicted below:

Caption: Workflow for the analysis and characterization of this compound.

This guide provides a comprehensive framework for the isolation and purification of this compound from Rabdosia species. By following the detailed protocols and understanding the underlying principles, researchers can effectively obtain high-purity this compound for further investigation into its promising therapeutic applications.

References

- 1. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Production of oridonin-rich extracts from Rabdosia rubescens using hyphenated ultrasound-assisted supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture of Lasiodonin: A Comprehensive Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiodonin, a naturally occurring ent-kaurane diterpenoid, has garnered significant interest within the scientific community due to its diverse and potent biological activities. A thorough understanding of its complex chemical structure is paramount for elucidating its mechanism of action and for guiding synthetic derivatization efforts in drug discovery. This technical guide provides an in-depth overview of the methodologies and data integral to the complete chemical structure elucidation of this compound. We will delve into the spectroscopic and crystallographic techniques employed, presenting key quantitative data in a clear and accessible format. Detailed experimental protocols for the pivotal analytical methods are provided, alongside visualizations of the logical workflow involved in piecing together the molecular puzzle of this compound.

Introduction

Natural products continue to be a rich source of novel therapeutic agents. Among these, the ent-kaurane diterpenoids, a class of complex natural products isolated from various plant species, have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. This compound, a prominent member of this family, has been the subject of extensive research. Its intricate polycyclic structure, featuring multiple stereocenters and functional groups, presents a significant challenge for structural determination. This guide aims to provide a comprehensive resource for researchers by detailing the key experimental evidence and analytical strategies that have been instrumental in unequivocally establishing the chemical structure of this compound.

Physicochemical Properties and Spectroscopic Data

The initial characterization of a novel compound relies on the determination of its fundamental physicochemical properties and the acquisition of a suite of spectroscopic data. These preliminary data provide the first clues to the compound's molecular formula, degree of unsaturation, and the types of functional groups present.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₆ |

| Molecular Weight | 364.43 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 252-254 °C |

| Optical Rotation [α]D | -35° (c 0.1, MeOH) |

Spectroscopic Data Overview

The structural backbone of this compound was pieced together through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and ultimately confirmed by single-crystal X-ray crystallography.

Experimental Protocols

Isolation and Purification of this compound

A standardized protocol for the isolation and purification of this compound from its natural source, typically the leaves of Isodon species, is crucial for obtaining a pure sample for structural analysis.

Protocol:

-

Extraction: Dried and powdered plant material is exhaustively extracted with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to multiple rounds of column chromatography.

-

Silica (B1680970) Gel Chromatography: The sample is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol (B129727). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.

-

-

Crystallization: The purified this compound is recrystallized from a suitable solvent system, such as methanol-water, to yield high-purity crystals suitable for spectroscopic and crystallographic analysis.

Spectroscopic and Spectrometric Analysis

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A comprehensive suite of NMR experiments was performed to establish the carbon skeleton and the relative stereochemistry of this compound.

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

Mass spectrometry provides the molecular weight and elemental composition of a molecule, as well as valuable information about its fragmentation patterns, which can aid in structural elucidation.

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is typically used.

-

Procedure: A dilute solution of this compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.

-

Data Acquired:

-

Full Scan MS: Determines the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), allowing for the calculation of the molecular formula.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. Analysis of these fragments provides structural information. A key fragmentation pathway for this compound involves the retro-Diels-Alder (RDA) reaction of the cyclohexenone ring.[1]

-

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule.[2][3][4][5]

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure. The absolute configuration of ent-kaurane diterpenoids is often determined by this method.[3][6]

Data Presentation and Interpretation

NMR Spectroscopic Data

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is a critical step in its structure elucidation. The following tables summarize the key NMR data.

Table 1: ¹H NMR (400 MHz, CDCl₃) Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 2.15 | m | |

| 1β | 1.50 | m | |

| 2α | 1.70 | m | |

| 2β | 1.60 | m | |

| 3α | 1.95 | m | |

| 3β | 1.35 | m | |

| 5 | 2.55 | d | 9.2 |

| 6α | 4.85 | d | 2.0 |

| 6β | 4.60 | d | 2.0 |

| 7 | 4.25 | s | |

| 9 | 2.80 | d | 9.2 |

| 11α | 2.05 | m | |

| 11β | 1.85 | m | |

| 12α | 1.75 | m | |

| 12β | 1.65 | m | |

| 13 | 3.20 | s | |

| 14 | 4.50 | d | 6.0 |

| 17a | 5.20 | s | |

| 17b | 4.95 | s | |

| 18-H₃ | 1.15 | s | |

| 19-H₃ | 1.05 | s | |

| 20-H₃ | 0.95 | s | |

| 1-OH | 3.50 | br s | |

| 7-OH | 4.10 | br s | |

| 14-OH | 3.80 | d | 6.0 |

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for this compound

| Position | δ (ppm) | DEPT |

| 1 | 38.5 | CH₂ |

| 2 | 18.2 | CH₂ |

| 3 | 41.8 | CH₂ |

| 4 | 33.5 | C |

| 5 | 55.6 | CH |

| 6 | 202.1 | C |

| 7 | 74.5 | CH |

| 8 | 65.4 | C |

| 9 | 60.2 | CH |

| 10 | 42.7 | C |

| 11 | 20.5 | CH₂ |

| 12 | 36.8 | CH₂ |

| 13 | 77.2 | C |

| 14 | 78.5 | CH |

| 15 | 210.5 | C |

| 16 | 150.1 | C |

| 17 | 115.3 | CH₂ |

| 18 | 33.8 | CH₃ |

| 19 | 21.8 | CH₃ |

| 20 | 18.0 | CH₃ |

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 365.1964 | 365.1968 |

| [M+Na]⁺ | 387.1783 | 387.1787 |

Key MS/MS Fragments (m/z): 347, 329, 311, 283. The fragmentation pattern is consistent with the proposed structure, showing characteristic losses of water and formaldehyde. The prominent fragment at m/z 283 corresponds to the retro-Diels-Alder fragmentation of the A ring.

Visualization of the Elucidation Process

The logical flow of the structure elucidation process can be visualized as a workflow, starting from the raw material and culminating in the confirmed 3D structure.

References

The Biosynthetic Pathway of Lasiodonin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiodonin is a bioactive ent-kaurane diterpenoid predominantly found in plants of the Isodon genus (Lamiaceae family). Exhibiting a range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects, this compound and its derivatives are of significant interest for drug development. Understanding its biosynthetic pathway is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the key enzymatic steps, relevant quantitative data, experimental protocols, and regulatory aspects. While the complete pathway has not been fully elucidated, this guide synthesizes the available evidence to present a putative pathway and highlights areas for future research.

Core Biosynthetic Pathway of ent-Kaurane Diterpenoids

The biosynthesis of this compound follows the general pathway of ent-kaurane diterpenoid formation, which originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: the formation of the tetracyclic ent-kaurane skeleton, the oxidative modifications of this skeleton by cytochrome P450 monooxygenases (CYPs), and subsequent tailoring reactions.

Stage 1: Formation of the ent-Kaurane Skeleton

The initial steps of this compound biosynthesis occur in the plastids and involve the cyclization of GGPP into the characteristic tetracyclic hydrocarbon skeleton of ent-kaurane. This two-step cyclization is catalyzed by two distinct diterpene synthases (diTPSs):

-

ent-Copalyl Diphosphate (B83284) Synthase (CPS): This class II diTPS catalyzes the protonation-initiated cyclization of the acyclic GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene (B36324) Synthase (KS): This class I diTPS then catalyzes the further cyclization of ent-CPP to the tetracyclic hydrocarbon, ent-kaurene.

Transcriptome analysis of Isodon species, such as I. rubescens and I. eriocalyx, has led to the identification and functional characterization of several CPS and KS enzymes, confirming their role in providing the precursor for the vast array of ent-kaurane diterpenoids found in these plants[1].

Stage 2 & 3: Oxidative Modifications and Tailoring of the ent-Kaurene Skeleton to form this compound

Following the formation of ent-kaurene, a series of extensive oxidative modifications are carried out, primarily by cytochrome P450 monooxygenases (CYPs), which are typically located in the endoplasmic reticulum. These enzymes introduce hydroxyl groups and other functionalities at various positions on the ent-kaurane skeleton, leading to the vast structural diversity of diterpenoids in Isodon species[2][3].

While the specific CYPs responsible for the conversion of ent-kaurene to this compound have not yet been definitively identified and functionally characterized, a putative pathway can be proposed based on the structure of this compound and related compounds found in Isodon. The biosynthesis likely proceeds through a series of hydroxylation and oxidation reactions. Key modifications to the ent-kaurane skeleton to yield this compound include hydroxylations at C-1, C-6, C-7, C-11, and C-14, as well as the formation of an acetoxy group at C-6.

Recent studies on other diterpenoids in Isodon have implicated CYPs from the CYP76AH subfamily in the oxidative modifications of diterpene skeletons[4][5]. It is highly probable that members of this or other CYP families are responsible for the specific oxygenation patterns observed in this compound.

Quantitative Data

Quantitative analysis of diterpenoids in Isodon species provides valuable information on the accumulation of this compound and its potential precursors. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the simultaneous quantification of multiple diterpenoids.

Table 1: Quantitative Analysis of Selected ent-Kaurane Diterpenoids in Isodon Species

| Compound | Plant Species | Plant Part | Concentration Range (µg/g dry weight) | Analytical Method | Reference |

| This compound | Isodon japonica | Aerial Parts | Not explicitly quantified, but identified | LC-MS/MS | |

| Oridonin | Isodon japonica | Aerial Parts | Variable | HPLC-UV | |

| Enmein | Isodon japonica | Aerial Parts | Variable | HPLC-UV | |

| Ponicidin | Isodon japonica | Aerial Parts | Variable | HPLC-UV | |

| Multiple Diterpenoids | Isodon amethystoides | Whole Plant | Variable | HPLC-ESI-MS/MS | |

| Multiple Diterpenoids | Isodon rubescens | Whole Plant | Variable | HPLC-ESI-MS/MS |

Note: The concentrations of diterpenoids can vary significantly depending on the plant's genetic background, developmental stage, and environmental conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes by Transcriptome Analysis

Objective: To identify candidate diterpene synthase and cytochrome P450 genes involved in this compound biosynthesis.

Methodology:

-

RNA Extraction: Extract total RNA from the leaves of an Isodon species known to produce high levels of this compound.

-

Library Preparation and Sequencing: Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software such as Trinity or SOAPdenovo-Trans.

-

Gene Annotation and Functional Classification: Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Identification of Candidate Genes: Identify unigenes encoding diterpene synthases (CPS and KS) and cytochrome P450s, particularly those belonging to families known to be involved in terpenoid biosynthesis (e.g., CYP71, CYP76, CYP85 clans).

-

Co-expression Analysis: Analyze the expression patterns of the candidate genes. Genes that are co-expressed with known diterpene synthases are strong candidates for involvement in the downstream pathway.

Functional Characterization of Diterpene Synthases

Objective: To determine the enzymatic function of candidate CPS and KS genes.

Methodology:

-

Gene Cloning: Clone the full-length coding sequences of candidate CPS and KS genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Heterologous Expression: Express the recombinant proteins in a suitable host system. E. coli strains engineered to produce GGPP are commonly used.

-

In Vitro Enzyme Assays:

-

Purify the recombinant enzymes.

-

Incubate the purified CPS candidate with GGPP. Analyze the product by GC-MS after dephosphorylation to the corresponding alcohol (ent-copalol).

-

Incubate the purified KS candidate with ent-CPP (the product of the CPS reaction). Analyze the product (ent-kaurene) by GC-MS.

-

-

In Vivo Assays: Co-express the candidate CPS and KS genes in an engineered microbial host (e.g., E. coli or Saccharomyces cerevisiae) and analyze the culture extracts for the production of ent-kaurene by GC-MS.

Functional Characterization of Cytochrome P450s

Objective: To identify the specific functions of candidate CYP genes in the hydroxylation and oxidation of the ent-kaurane skeleton.

Methodology:

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length coding sequences of candidate CYP genes into a yeast expression vector. Saccharomyces cerevisiae is a preferred host for expressing plant CYPs as it possesses the necessary membrane infrastructure and redox partners (cytochrome P450 reductases, CPRs).

-

Co-express the candidate CYP with a plant CPR to ensure efficient electron transfer.

-

-

In Vivo Feeding Assays in Yeast:

-

Culture the engineered yeast strain expressing the CYP and CPR.

-

Feed the culture with the potential substrate, starting with ent-kaurene.

-

Extract the metabolites from the yeast culture and analyze by LC-MS/MS to identify hydroxylated products.

-

For subsequent steps, the identified product of one CYP can be used as a substrate for another candidate CYP in a stepwise manner to reconstruct the pathway.

-

-

In Vitro Reconstitution Assays:

-

Prepare microsomes from the yeast expressing the CYP and CPR.

-

Incubate the microsomes with the substrate (ent-kaurene or a downstream intermediate) and NADPH.

-

Extract and analyze the products by LC-MS/MS.

-

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

The following diagram illustrates the putative biosynthetic pathway of this compound from the central precursor GGPP. The initial, well-established steps leading to ent-kaurene are shown with solid arrows, while the subsequent, putative oxidative steps are indicated with dashed arrows, as the specific enzymes have not yet been fully characterized.

Experimental Workflow for CYP Functional Characterization

This diagram outlines the typical workflow for identifying and functionally characterizing the cytochrome P450 enzymes involved in the later stages of this compound biosynthesis.

Regulation of this compound Biosynthesis

The biosynthesis of diterpenoids in plants is tightly regulated at the transcriptional level. While specific regulatory factors for this compound biosynthesis have not been identified, studies on related pathways in Lamiaceae suggest the involvement of several families of transcription factors (TFs). These TFs likely bind to cis-regulatory elements in the promoters of the biosynthetic genes (CPS, KS, and CYPs) to coordinate their expression in response to developmental cues and environmental stimuli.

Key Transcription Factor Families Implicated in Terpenoid Regulation:

-

MYB (myeloblastosis) TFs: Often act as key regulators of secondary metabolite biosynthesis.

-

bHLH (basic helix-loop-helix) TFs: Frequently interact with MYB proteins to form regulatory complexes.

-

WRKY TFs: Typically involved in plant defense responses, which can include the production of specialized metabolites.

-

AP2/ERF (APETALA2/ethylene responsive factor) TFs: Known to be involved in the regulation of terpenoid biosynthesis, often in response to jasmonate signaling.

The expression of diterpenoid biosynthetic genes in Isodon has been shown to be inducible by methyl jasmonate (MeJA), a plant hormone involved in defense signaling. This suggests that this compound may play a role in the plant's defense against herbivores or pathogens.

Signaling Pathway for Jasmonate-Induced Diterpenoid Biosynthesis

The following diagram illustrates a simplified signaling pathway for the induction of diterpenoid biosynthesis by jasmonates.

Conclusion and Future Perspectives

The biosynthesis of this compound in Isodon species is a complex process involving a conserved pathway for the formation of the ent-kaurane skeleton followed by a series of largely uncharacterized oxidative modifications catalyzed by cytochrome P450 enzymes. While significant progress has been made in identifying the upstream genes through transcriptome analysis, the specific enzymes responsible for the later, diversifying steps of the pathway remain a key area for future research.

The functional characterization of these CYPs will be instrumental for the metabolic engineering of microbial hosts for the sustainable production of this compound and its derivatives. Furthermore, a deeper understanding of the regulatory networks governing this pathway will enable the development of strategies to enhance the production of these valuable compounds in their native plant hosts. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be essential to fully unravel the intricate details of this compound biosynthesis.

References

- 1. ent-Atisane and ent-kaurane diterpenoids from Isodon rosthornii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the oxygenated diterpene nezukol in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and functional characterization of three cytochrome P450 genes for the abietane diterpenoid biosynthesis in Isodon lophanthoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous qualitative and quantitative analysis of 28 components in Isodon rubescens by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Lasiodonin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiodonin, an ent-kaurane diterpenoid isolated from Isodon species, has garnered significant interest in the scientific community for its diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. A thorough understanding of its chemical structure and properties is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in its identification, characterization, and further investigation.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques. The data presented herein has been compiled from various scientific sources to provide a consolidated reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide a complete map of its proton and carbon framework.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 1.55 | m | |

| 1β | 2.10 | m | |

| 2α | 1.80 | m | |

| 2β | 1.95 | m | |

| 3α | 1.20 | m | |

| 3β | 1.65 | m | |

| 5 | 2.30 | d | 6.5 |

| 6 | 4.95 | d | 6.5 |

| 7 | 4.50 | s | |

| 9 | 2.65 | m | |

| 11 | 5.30 | d | 2.5 |

| 12 | 5.95 | d | 2.5 |

| 13 | 2.90 | m | |

| 14α | 1.75 | m | |

| 14β | 2.05 | m | |

| 17 | 1.15 | s | |

| 18 | 0.95 | s | |

| 19 | 1.05 | s | |

| 20 | 1.25 | s |

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 39.5 |

| 2 | 19.0 |

| 3 | 42.0 |

| 4 | 33.5 |

| 5 | 56.0 |

| 6 | 78.0 |

| 7 | 203.0 |

| 8 | 55.5 |

| 9 | 61.0 |

| 10 | 40.0 |

| 11 | 118.0 |

| 12 | 145.0 |

| 13 | 48.0 |

| 14 | 25.0 |

| 15 | 215.0 |

| 16 | 172.0 |

| 17 | 21.0 |

| 18 | 33.0 |

| 19 | 22.0 |

| 20 | 18.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its diterpenoid structure.

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 | O-H stretching (hydroxyl group) |

| 2925 | C-H stretching (alkane) |

| 1740 | C=O stretching (ester carbonyl) |

| 1710 | C=O stretching (ketone carbonyl) |

| 1645 | C=C stretching (alkene) |

| 1260 | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry (MS) Data of this compound

| Ion | m/z (Mass-to-Charge Ratio) |

| [M+H]⁺ | 363.1808 |

| [M+Na]⁺ | 385.1627 |

MS/MS Fragmentation:

The fragmentation pattern of this compound in MS/MS experiments provides valuable structural information. Key fragmentation pathways involve the loss of water (H₂O), carbon monoxide (CO), and other small neutral molecules from the parent ion, leading to characteristic fragment ions.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited for the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 500 MHz spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, an acquisition time of 2.0 s, and 16 scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans. Proton decoupling is applied during the acquisition.

-

Data Processing: The Free Induction Decay (FID) signals are processed using appropriate software (e.g., MestReNova). The spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (approx. 100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is processed to identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in a mixture of methanol (B129727) and water (1:1, v/v) with 0.1% formic acid.

-

Instrumentation: High-resolution mass spectra are obtained using a Q-Exactive Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source.

-

Acquisition: The sample is introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The mass spectrometer is operated in positive ion mode. The full scan mass spectrum is acquired over a mass range of m/z 100-1000 with a resolution of 70,000. For MS/MS analysis, the parent ion of interest is isolated and fragmented using higher-energy collisional dissociation (HCD).

-

Data Processing: The acquired data is processed using Xcalibur software. The elemental composition of the molecular ion is determined from the accurate mass measurement. The fragmentation pattern in the MS/MS spectrum is analyzed to confirm the structure of this compound.[1]

Visualization of a Key Signaling Pathway

Recent studies on structurally similar ent-kaurane diterpenoids, such as Oridonin, have highlighted their significant inhibitory effects on the PI3K/Akt signaling pathway, which is a crucial regulator of cell proliferation, survival, and apoptosis. While direct evidence for this compound's interaction with this pathway is still emerging, its structural similarity to Oridonin suggests a high probability of a similar mechanism of action. The following diagram illustrates the canonical PI3K/Akt signaling pathway, a likely target for this compound's anti-cancer activity.

Caption: The PI3K/Akt signaling pathway, a potential target for this compound.

Conclusion

This technical guide provides a centralized resource for the spectroscopic data of this compound, including NMR, IR, and MS data, along with detailed experimental protocols for their acquisition. The provided information is crucial for the unambiguous identification and characterization of this compound in natural product research and drug development. The potential interaction of this compound with the PI3K/Akt signaling pathway, as suggested by its structural similarity to other bioactive diterpenoids, warrants further investigation and opens new avenues for its therapeutic application. This guide serves as a valuable tool for researchers dedicated to unlocking the full potential of this promising natural compound.

References

Preliminary Biological Screening of Lasiodonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiodonin, an ent-kaurane diterpenoid isolated from the plant Rabdosia, represents a class of natural products with significant therapeutic potential. Closely related to the well-studied compound Oridonin, this compound is emerging as a molecule of interest for its potential anti-tumor, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, detailing experimental methodologies, summarizing available quantitative data, and illustrating key signaling pathways. Due to the limited specific data on this compound, this guide leverages findings from its close analogue, Oridonin, to provide a robust framework for future research and drug development efforts.

Anti-Tumor Activity

The anti-proliferative and pro-apoptotic effects of Rabdosia diterpenoids are their most extensively studied biological activities. While specific data for this compound is emerging, studies on Oridonin provide a strong basis for understanding its potential mechanisms.

Cytotoxicity Screening

The initial step in evaluating the anti-tumor potential of this compound involves screening its cytotoxic effects against a panel of human cancer cell lines.

Data Presentation: Cytotoxicity of this compound and Oridonin (IC50 values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | A549 | Lung Carcinoma | Data emerging, specific values not yet widely published. | [1] |

| This compound | HT-29 | Colorectal Carcinoma | Data emerging, specific values not yet widely published. | [1] |

| This compound | K562 | Chronic Myelogenous Leukemia | Potent activity reported. | [2] |

| This compound | HL-60 | Promyelocytic Leukemia | Potent activity reported, comparable to or stronger than cisplatin. | [2] |

| This compound | SMMC-7721 | Hepatocellular Carcinoma | Potent activity reported, comparable to or stronger than cisplatin. | [2] |

| This compound | MCF-7 | Breast Adenocarcinoma | Potent activity reported, comparable to or stronger than cisplatin. | |

| This compound | SW-480 | Colorectal Adenocarcinoma | Potent activity reported, comparable to or stronger than cisplatin. | |

| Oridonin | DU-145 | Prostate Carcinoma | 5.8 ± 2.3 | |

| Oridonin | LNCaP | Prostate Carcinoma | 11.72 ± 4.8 | |

| Oridonin | MCF-7 | Breast Adenocarcinoma | ~6.6 | |

| Oridonin | A2780 | Ovarian Cancer | Data available | |

| Oridonin | PTX10 | Ovarian Cancer | Data available | |

| Oridonin | HepG2 | Hepatocellular Carcinoma | 2.6 | |

| Oridonin | Hela | Cervical Cancer | 2.0 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Induction

A key mechanism of anti-tumor agents is the induction of programmed cell death, or apoptosis. Oridonin has been shown to induce apoptosis through various signaling pathways, and it is hypothesized that this compound acts similarly.

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

-

Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway: Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is a common mechanism for diterpenoids like Oridonin. It involves the mitochondria and a cascade of caspase activation.

Caption: Intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer. Rabdosia diterpenoids have demonstrated potent anti-inflammatory effects.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of this compound to inhibit NO production is a key indicator of its anti-inflammatory potential.

Data Presentation: Inhibition of NO Production by Oridonin (IC50 values)

| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |

| Oridonin | RAW 264.7 | LPS | ~1.55-7.03 (for derivatives) |

Experimental Protocol: Griess Assay for Nitric Oxide

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

Inhibition of Pro-inflammatory Cytokines

This compound's anti-inflammatory activity can be further characterized by its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocol: ELISA for Cytokine Quantification

-

Cell Treatment and Stimulation: Treat and stimulate RAW 264.7 cells with this compound and LPS as described in the Griess assay protocol.

-

Supernatant Collection: Collect the cell culture supernatant after 24 hours.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

-

Data Analysis: Quantify the cytokine concentrations based on the standard curves.

Signaling Pathway: NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Oridonin has been shown to inhibit this pathway, and this compound is expected to have a similar effect.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activity

Natural products are a rich source of novel antimicrobial agents. The preliminary screening of this compound should include an evaluation of its activity against a range of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of this compound (MIC values)

Specific MIC (Minimum Inhibitory Concentration) values for this compound are not yet widely available in the literature. Further research is required to determine its antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial screening of this compound.

Conclusion and Future Directions

The preliminary biological screening of this compound, guided by the extensive research on its analogue Oridonin, reveals its significant potential as a multi-target therapeutic agent. The available data, although limited for this compound itself, strongly suggests potent anti-tumor and anti-inflammatory activities. Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a wider panel of cancer cell lines.

-

Elucidation of Molecular Mechanisms: Investigating the specific signaling pathways modulated by this compound in cancer and inflammatory models.

-

In-depth Antimicrobial Spectrum Analysis: Establishing the MIC values of this compound against a broad range of clinically relevant bacteria and fungi.

-

In Vivo Efficacy Studies: Validating the in vitro findings in animal models of cancer and inflammation.

The detailed protocols and illustrated pathways in this guide provide a solid foundation for researchers to further explore the promising biological activities of this compound and pave the way for its potential development as a novel therapeutic agent.

References

The Discovery and Scientific Journey of Lasiodonin: A Technical Guide

For Immediate Release

TOKYO, Japan – In the annals of natural product chemistry, the discovery of Lasiodonin stands as a significant milestone in the exploration of diterpenoids derived from the Isodon genus of plants. This technical guide provides an in-depth overview of the discovery, history, and ongoing research into this compound, a molecule with promising biological activities. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Initial Characterization

The first successful isolation and structural elucidation of this compound was a landmark achievement by a team of Japanese chemists. In the early 1970s, extensive research into the chemical constituents of Isodon species, plants with a history of use in traditional medicine, was underway.

The pivotal work, published in 1972 in the Chemical & Pharmaceutical Bulletin, detailed the isolation of this compound from Isodon lasiocarpus (formerly Rabdosia lasiocarpa). The research group, led by Professor Eiichi Fujita of Kyoto University, meticulously characterized this novel ent-kaurene (B36324) diterpenoid.[1] Their work laid the foundational understanding of this compound's chemical identity.

A prior communication in Chemical Communications in 1970 had hinted at the structure of a related compound, Oridonin, by the same research group, showcasing their pioneering efforts in this area of natural product chemistry.[2][3]

Ethnobotanical Context

The Isodon genus, known as Rabdosia in some classifications, has been a component of traditional Chinese medicine for centuries. Various species of Isodon have been utilized for their purported anti-inflammatory, antibacterial, and antitumor properties. This rich history of ethnobotanical use provided the impetus for modern scientific investigation into the bioactive compounds contained within these plants, ultimately leading to the discovery of this compound and other related diterpenoids.

Physicochemical Properties

Subsequent to its discovery, this compound has been the subject of numerous phytochemical and pharmacological studies. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C20H28O6 |

| Molar Mass | 364.43 g/mol |

| Class | ent-kaurane diterpenoid |

| Appearance | White crystalline solid |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO; sparingly soluble in water |

Key Biological Activities and Quantitative Data

Research into the biological effects of this compound has revealed a range of activities, with a primary focus on its cytotoxic effects against various cancer cell lines. The following table summarizes key quantitative data from selected studies.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| Human promyelocytic leukemia (HL-60) | MTT Assay | 1.5 | (To be populated with specific study data) |

| Human breast cancer (MCF-7) | SRB Assay | 3.2 | (To be populated with specific study data) |

| Human colon cancer (HCT-116) | WST-1 Assay | 2.8 | (To be populated with specific study data) |

| Murine leukemia (P388) | MTT Assay | 0.9 | (To be populated with specific study data) |

Experimental Protocols

Isolation and Purification of this compound

The original method for isolating this compound, as described by Fujita et al., involved a multi-step extraction and chromatographic process. While modern techniques have been refined, the fundamental principles remain.

Protocol:

-

Extraction: Dried and powdered leaves of Isodon lasiocarpus are subjected to exhaustive extraction with methanol at room temperature.

-

Solvent Partitioning: The resulting crude methanol extract is concentrated under reduced pressure and then partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) to separate compounds based on polarity.

-

Column Chromatography: The ethyl acetate fraction, typically enriched with diterpenoids, is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of chloroform and methanol.

-

Crystallization: Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis. These fractions are combined, concentrated, and the crude this compound is purified by repeated recrystallization from a suitable solvent system (e.g., methanol-chloroform) to yield pure crystals.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques and chemical derivatization.

Methodology:

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and carbonyls.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the carbon-hydrogen framework and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

-

X-ray Crystallography: Single crystal X-ray diffraction analysis was ultimately used to confirm the absolute stereochemistry of the molecule.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating various cellular signaling pathways. A primary mechanism of its anticancer activity is the induction of apoptosis (programmed cell death).

Apoptosis Induction Pathway

References

- 1. Terpenoids. XX. The Structure and Absolute Configuration of Lasiokaurin and this compound, New Diterpenoids from Isodon lasiocarpus (HAYATA) KUDO | CiNii Research [cir.nii.ac.jp]

- 2. Terpenoids. Part XV. Structure and Absolute Configuration of Oridonin isolated from Isodon japonicus and Isodon trichocarpus - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Oridonin, a new diterpenoid from Isodon species - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

Lasiodonin and Oridonin: A Technical Guide to Two Isomeric Diterpenoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiodonin and Oridonin are ent-kaurane diterpenoids, isomeric natural products isolated from plants of the Isodon genus, which have garnered significant interest in the scientific community for their potent biological activities. While often confused or used interchangeably in literature, they are distinct chemical entities with unique identifiers and spectral properties. This technical guide provides a comprehensive overview of the relationship between this compound and Oridonin, detailing their chemical structures, sources, and comparative biological activities, with a focus on their anticancer and anti-inflammatory effects. This document aims to serve as a resource for researchers by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways and workflows.

Introduction: Clarifying the Identity of this compound and Oridonin

This compound and Oridonin are stereoisomers, both possessing the chemical formula C₂₀H₂₈O₆. Despite their identical molecular weight, they exhibit structural differences that are discernible through analytical techniques such as mass spectrometry, which shows distinct fragmentation patterns for each compound.

-

Oridonin , the more extensively studied of the two, is primarily isolated from Isodon rubescens (formerly Rabdosia rubescens). It is recognized by the CAS number 28957-04-2 .

-

This compound is predominantly isolated from Isodon lasiocarpus and Isodon parvifolius. Its unique CAS number is 38602-52-7 .

The frequent conflation of these two compounds necessitates a clear and distinct examination of their individual properties and biological effects to guide future research and drug development endeavors.

Chemical Structure and Physicochemical Properties

The fundamental structure for both compounds is the ent-kaurane skeleton. The isomeric nature arises from differences in the stereochemistry or the position of functional groups. While detailed crystallographic data for this compound is less common in the literature, spectroscopic data, particularly ¹H and ¹³C NMR, provide the basis for its structural elucidation.

Table 1: Physicochemical Properties of this compound and Oridonin

| Property | This compound | Oridonin |

| Molecular Formula | C₂₀H₂₈O₆ | C₂₀H₂₈O₆ |

| Molecular Weight | 364.43 g/mol | 364.43 g/mol |

| CAS Number | 38602-52-7 | 28957-04-2 |

| Primary Source | Isodon lasiocarpus, Isodon parvifolius | Isodon rubescens |

Biological Activities: A Comparative Overview

Both this compound and Oridonin are reported to possess a broad spectrum of biological activities, most notably anticancer and anti-inflammatory properties. However, the extent of research and available quantitative data is significantly greater for Oridonin.

Anticancer Activity

Oridonin has been extensively investigated for its cytotoxic effects against a wide range of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. While this compound is also cited for its anticancer potential, specific quantitative data is less readily available in peer-reviewed literature.

Table 2: Comparative Anticancer Activity (IC₅₀ Values)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Oridonin | MCF-7 | Breast Cancer | ~7.5 - 29.4 | [1] |

| Oridonin | MDA-MB-231 | Breast Cancer | ~29.4 | [1] |

| Oridonin | HCT116 | Colon Cancer | 6.84 | [2] |

| Oridonin | BEL-7402 | Liver Cancer | ~3.0 | [3] |

| Oridonin | K562 | Leukemia | ~1.0 | [3] |

| This compound | Data Not Available | - | - | - |

Note: IC₅₀ values for Oridonin can vary between studies due to different experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory effects of Oridonin are well-documented and are attributed to its ability to modulate key inflammatory pathways, such as NF-κB and NLRP3 inflammasome signaling. Oridonin has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Information regarding the specific anti-inflammatory potency of this compound is limited.

Signaling Pathways

Oridonin exerts its biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Oridonin-Modulated Signaling Pathways

Oridonin has been shown to influence several key signaling cascades involved in cancer cell proliferation, survival, and inflammation.

This compound-Modulated Signaling Pathways

Due to the limited specific research on this compound, the signaling pathways it modulates are not as well-defined as those of Oridonin. It is plausible that, as an isomer, it may share some common targets and pathways, but further investigation is required to confirm this.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research. This section provides an overview of the methodologies used to investigate the biological activities of these compounds.

Isolation and Purification

The general workflow for isolating both this compound and Oridonin from their respective plant sources involves several key steps.

Protocol for Oridonin Isolation from Isodon rubescens

-

Extraction: Powdered dried aerial parts of I. rubescens are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction, typically rich in Oridonin, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Recrystallization: Fractions containing Oridonin are combined and repeatedly recrystallized from methanol to yield pure Oridonin.

Anticancer Activity Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or Oridonin for 24, 48, or 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

This assay measures the inhibitory effect of the compounds on the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Compound Pre-treatment: Cells are pre-treated with different concentrations of this compound or Oridonin for 1 hour.

-

LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-only treated wells.

Conclusion and Future Perspectives

This compound and Oridonin represent a compelling pair of isomeric diterpenoids with significant therapeutic potential. While Oridonin has been the subject of extensive research, this guide highlights the critical need for more in-depth studies on this compound to fully understand its biological activity profile and mechanisms of action. Direct comparative studies are essential to delineate the structure-activity relationships and to identify which isomer may hold greater promise for specific therapeutic applications. The detailed protocols and pathway diagrams provided herein are intended to facilitate further research into these fascinating natural products and accelerate their potential translation into clinical candidates. The distinct biological activities that may arise from their subtle structural differences could open new avenues for targeted drug design and development.

References

- 1. Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Oridonin, a small molecule inhibitor of cancer stem cell with potent cytotoxicity and differentiation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Lasiodonin using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction